
NGB 2904 hydrochloride
Descripción general
Descripción
NGB 2904 hydrochloride appears to be a chemical compound likely used in various research contexts. However, specific information on this compound is not widely available in the scientific literature.
Synthesis Analysis
- Synthesis processes for compounds similar to NGB 2904 hydrochloride often involve hydrothermal methods and the use of organic structure-directing agents (Francis & Jacobson, 2001).
- Hydrothermal synthesis is a common technique used for creating complex chemical structures under high temperature and pressure conditions.
Molecular Structure Analysis
- The molecular structure of compounds like NGB 2904 hydrochloride often involves complex frameworks, possibly including three-dimensional structures with negatively charged frameworks and charge-balancing cations (Francis & Jacobson, 2001).
- Understanding the molecular structure is crucial for determining the properties and potential applications of the compound.
Chemical Reactions and Properties
- NGB 2904 hydrochloride, like other hydrochlorides, may be involved in reactions typical of salts, such as dissociation in water and reactions with bases (Perumalla & Sun, 2012).
Aplicaciones Científicas De Investigación
- Summary of the Application : NGB 2904 hydrochloride is a potent and selective dopamine D3 receptor antagonist . It has been used in cell signaling studies .
- Methods of Application : While the exact experimental procedures can vary, the compound is typically dissolved in a suitable solvent (like DMSO or ethanol) and then applied to the biological system under study . The concentration used can vary depending on the specific experiment.
- Results or Outcomes : Inhibition of dopamine D3 receptor function by NGB 2904 has been shown to increase spontaneous locomotor activity in rodents . It has also been found to attenuate the rewarding effects of cocaine and methamphetamine .
Direcciones Futuras
NGB 2904 hydrochloride or other D3-selective antagonists may have potential in controlling motivation for drug-taking behavior or relapse to drug-seeking behavior, but they may have a limited role in antagonizing the acute rewarding effects produced by cocaine or other addictive drugs . NGB 2904 hydrochloride may also act as a useful tool to study the role of D3 receptors in drug addiction .
Propiedades
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NGB 2904 hydrochloride | |
CAS RN |
189060-98-8 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
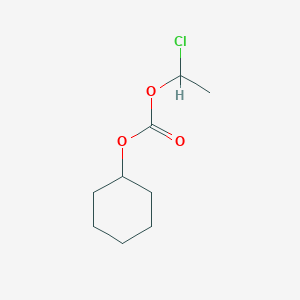
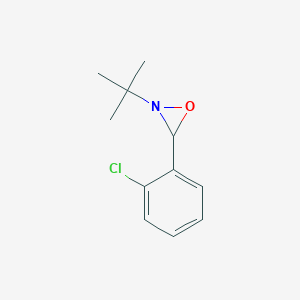
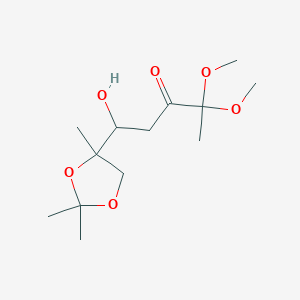

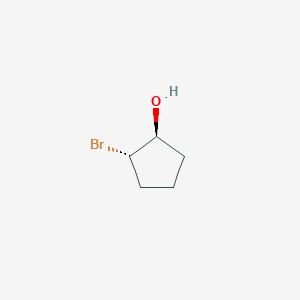


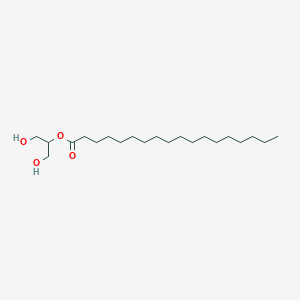
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)

